9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester
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Overview
Description
9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Its structure includes a dibenzofuran core, which is a fused aromatic system, making it a versatile intermediate in various chemical transformations.
Preparation Methods
The synthesis of 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester typically involves the reaction of 9-chlorodibenzo[b,d]furan with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including as enzyme inhibitors or in drug discovery.
Medicine: The compound’s derivatives may have therapeutic potential, although specific applications are still under investigation.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester exerts its effects is primarily through its role in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism involves the formation of a palladium-boron complex, which is crucial for the coupling process.
Comparison with Similar Compounds
Similar compounds to 9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester include other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with a simpler aromatic structure.
3-Furanboronic Acid Pinacol Ester: Another boronic ester with a furan ring, used in various organic transformations.
9-Benzyl-9H-carbazole-3-boronic Acid Pinacol Ester: Utilized in the synthesis of complex organic molecules and materials.
The uniqueness of this compound lies in its dibenzofuran core, which provides additional stability and reactivity compared to simpler boronic esters.
Properties
Molecular Formula |
C18H18BClO3 |
---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-(9-chlorodibenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)11-8-9-12-15(10-11)21-14-7-5-6-13(20)16(12)14/h5-10H,1-4H3 |
InChI Key |
JIFBIQHHIGETSX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(O3)C=CC=C4Cl |
Origin of Product |
United States |
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